molecular formula C7H5ClFNO2 B2942688 Methyl 4-chloro-6-fluoropyridine-2-carboxylate CAS No. 1256810-49-7

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

Cat. No. B2942688
CAS RN: 1256810-49-7
M. Wt: 189.57
InChI Key: RSKKNJAYJNVNCF-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs), metal-chelating ligands, and catalysts .


Synthesis Analysis

The synthesis of fluoropyridines, including “Methyl 4-chloro-6-fluoropyridine-2-carboxylate”, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . They are synthesized through nucleophilic aromatic substitution on the fluoride group . A selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment is synthesized from this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is represented by the empirical formula C7H6FNO2 . The molecular weight is 155.13 g/mol .


Chemical Reactions Analysis

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is used in various chemical reactions. For instance, once it is hydrolyzed, it becomes a bidentate chelating agent . It is also employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is an off-white crystalline powder . It has a melting point range of 51-55 °C . The density and refractive index are not specified in the search results.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including Methyl 4-chloro-6-fluoropyridine-2-carboxylate, are used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Creation of Novel Quinolone Compounds

6-Hydroxy-2-chloro-4-fluoroquinolones have been synthesized for the creation of novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors . This is a key enzyme in the regulation of nitric oxide levels in cells and tissues.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is readily used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs), through nucleophilic aromatic substitution on the fluoride group .

Synthesis of Herbicides and Insecticides

Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

Synthesis of Imaging Agents

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, have been reviewed .

Development of Fluorinated Chemicals

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety And Hazards

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It can cause eye damage . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Future Directions

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” has potential applications in the synthesis of APIs, metal-chelating ligands, and catalysts . It is also used in the synthesis of a selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment . Future research may explore its potential in other medical and industrial applications.

properties

IUPAC Name

methyl 4-chloro-6-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKNJAYJNVNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

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